(E)-4-bromobut-2-en-1-ol
Overview
Description
(E)-4-Bromobut-2-en-1-ol is an organic compound characterized by the presence of a bromine atom attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Bromobut-2-en-1-ol typically involves the bromination of but-2-en-1-ol. One common method is the addition of bromine to but-2-en-1-ol in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Bromobut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding but-2-en-1-ol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Formation of but-2-enal or but-2-enoic acid.
Reduction: Formation of but-2-en-1-ol.
Substitution: Formation of 4-hydroxybut-2-en-1-ol or 4-aminobut-2-en-1-ol.
Scientific Research Applications
(E)-4-Bromobut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-Bromobut-2-en-1-ol involves its reactivity with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. These interactions influence the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
4-Bromobut-2-en-1-ol: Similar structure but may differ in stereochemistry.
But-2-en-1-ol: Lacks the bromine atom, resulting in different reactivity.
4-Chlorobut-2-en-1-ol: Similar structure with chlorine instead of bromine, leading to different chemical properties.
Uniqueness: (E)-4-Bromobut-2-en-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group
Properties
IUPAC Name |
(E)-4-bromobut-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKJGCSYLKEIK-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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